molecular formula C9H8INO4 B15243089 Dimethyl 3-iodopyridine-2,6-dicarboxylate

Dimethyl 3-iodopyridine-2,6-dicarboxylate

Cat. No.: B15243089
M. Wt: 321.07 g/mol
InChI Key: VXGDHKYVHIAFFO-UHFFFAOYSA-N
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Description

Dimethyl 3-iodopyridine-2,6-dicarboxylate (CAS 1204752-49-7) is a high-purity iodinated pyridine derivative of significant value in synthetic and medicinal chemistry. This compound features the molecular formula C 9 H 8 INO 4 and a molecular weight of 321.07 g/mol . Its structure contains an iodine atom at the 3-position of the pyridine ring, making it a versatile halogenated building block for metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are pivotal for constructing complex biaryl systems in drug discovery . The presence of two ester groups offers additional sites for functionalization, allowing researchers to synthesize diverse libraries of compounds, including amides, acids, and heterocyclic frameworks . Pyridine-2,6-dicarboxylate derivatives are recognized as multidentate ligands in coordination chemistry, capable of forming stable complexes with various metal ions. These complexes are foundational for developing catalysts for environmental applications, such as the reduction of nitrophenol pollutants, and for creating novel supramolecular architectures with potential biological activity . As such, this compound serves as a critical precursor in organometallic studies and the development of new materials. This product is intended for research purposes only and is Not For Human Use . Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting .

Properties

Molecular Formula

C9H8INO4

Molecular Weight

321.07 g/mol

IUPAC Name

dimethyl 3-iodopyridine-2,6-dicarboxylate

InChI

InChI=1S/C9H8INO4/c1-14-8(12)6-4-3-5(10)7(11-6)9(13)15-2/h3-4H,1-2H3

InChI Key

VXGDHKYVHIAFFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)I)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-iodopyridine-2,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Dimethyl 3-iodopyridine-2,6-dicarboxylate largely depends on its role as a precursor in chemical reactions. It acts as an electrophile in substitution reactions, where the iodine atom is replaced by nucleophiles. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Position 3 vs. 4: Most analogs in the evidence feature substituents at the 4-position (e.g., chloro, bromo, methoxy). For example, 4-substituents in pyridine derivatives often direct further functionalization to the 2- or 6-positions, whereas 3-substituents may influence reactivity at adjacent positions .
  • Halogen Comparison : Iodine’s larger atomic radius and polarizability compared to chloro or bromo substituents could enhance leaving group ability in nucleophilic substitution or facilitate oxidative addition in cross-coupling reactions. For instance, dimethyl 4-bromopyridine-2,6-dicarboxylate undergoes Suzuki-Miyaura coupling with boronic acids , suggesting that the iodo analog might exhibit higher reactivity under similar conditions.

Physical Properties

Key physical properties of selected analogs are summarized below:

Compound Name Substituent (Position) Melting Point (°C) Solubility References
Dimethyl 4-chloropyridine-2,6-dicarboxylate Cl (4) 139–144 Slightly in water
Dimethyl 4-bromopyridine-2,6-dicarboxylate Br (4) Not reported Not reported
Dimethyl 4-methoxypyridine-2,6-dicarboxylate OMe (4) Not reported Soluble in DMF
Dimethyl pyridine-2,6-dicarboxylate (parent) None Not reported 14 g/L in water

Inferred Properties for 3-Iodo Derivative :

  • Melting Point : Likely higher than the chloro analog (139–144°C) due to iodine’s larger size and stronger intermolecular forces.
  • Solubility : Expected to be lower in water than the parent compound (14 g/L) but soluble in polar aprotic solvents (e.g., DMF, chloroform) .

Stability and Spectroscopic Data

  • NMR Shifts : The 4-chloro derivative shows characteristic singlets at 4.06 ppm (CH₃), 4.45 ppm (CH₂), and 8.27 ppm (aromatic protons) . The 3-iodo analog would likely exhibit downfield shifts for aromatic protons due to iodine’s inductive effect.
  • Mass Spectrometry : Molecular ion peaks for analogs align with expected m/z values (e.g., m/z 414 for a vinyl-substituted derivative ).

Biological Activity

Dimethyl 3-iodopyridine-2,6-dicarboxylate (DMIPDC) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C9H8INO4
  • CAS Number : 112776-84-8
  • Molecular Weight : 321.07 g/mol

Biological Activity Overview

The biological activities of DMIPDC can be categorized into several key areas:

  • Antimicrobial Activity
    • DMIPDC exhibits significant antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Studies have shown that DMIPDC has a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
  • Cytotoxicity
    • Research indicates that DMIPDC can induce cytotoxic effects in cancer cell lines. For instance, it has been tested against murine melanoma B16 cells, showing a dose-dependent reduction in cell viability. Notably, it demonstrated low toxicity towards normal cells, suggesting a favorable therapeutic window .
  • Mechanisms of Action
    • The mechanisms underlying the biological activity of DMIPDC are still under investigation. However, it is believed to involve:
      • DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, leading to disruptions in replication and transcription processes.
      • Reactive Oxygen Species (ROS) Generation : Some studies suggest that DMIPDC may induce oxidative stress in bacterial cells, contributing to its antimicrobial effects .

Table 1: Summary of Biological Activities of DMIPDC

Activity TypeObservationsReferences
AntimicrobialEffective against Staphylococcus aureus and E. coli with MIC values comparable to antibiotics
CytotoxicityInduces cell death in B16 melanoma cells with low toxicity to normal cells
MechanismPotential DNA intercalation and ROS generation

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of DMIPDC revealed that at a concentration of 100 µg/ml, it inhibited the growth of Staphylococcus aureus by 90%, while showing minimal effect on human fibroblast cells at the same concentration. This highlights its selective toxicity towards pathogens over human cells.

Future Directions

The promising biological activities of DMIPDC suggest several avenues for future research:

  • Further Mechanistic Studies : Understanding the precise mechanisms through which DMIPDC exerts its effects could enhance its application in therapeutics.
  • In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile of DMIPDC in a living organism is crucial for potential clinical applications.
  • Development of Derivatives : Synthesizing and testing derivatives of DMIPDC could lead to compounds with improved efficacy or reduced side effects.

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